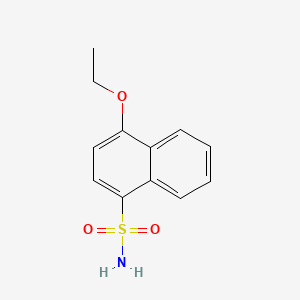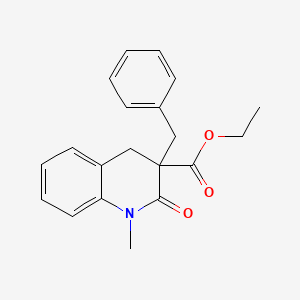
3-(2-氧代哌啶-1-基)丁酸
描述
3-(2-Oxopiperidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 1094630-83-7 . It has a molecular weight of 185.22 . It is a derivative of butanoic acid, containing a tert-butoxycarbonyl group and a 5,5-difluoro-2-oxopiperidin-1-yl group, which are both important functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-(2-Oxopiperidin-1-yl)butanoic acid is represented by the Inchi Code: 1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
3-(2-Oxopiperidin-1-yl)butanoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
纳流体器件
在纳流体领域,“3-(2-氧代哌啶-1-基)丁酸”衍生物在光学选通应用中显示出前景。例如,4-氧代-4-(芘-4-基甲氧基)丁酸,一种光敏保护基团,已被用于证明纳流体器件中合成离子通道的光学选通。这些通道在其内表面上修饰有光敏疏水分子,在照射后生成亲水基团,促进离子物种的紫外光触发渗透选择性传输。这种创新方法可能会对光诱导受控释放、传感和信息处理应用产生重大影响 高级功能材料,穆巴拉克·阿里等人,2012。
太阳能电池应用
在太阳能电池技术领域,结合“3-(2-氧代哌啶-1-基)丁酸”衍生物的新型有机敏化剂已在分子水平上进行工程设计,以实现前所未有的效率。这些敏化剂在锚定到 TiO2 薄膜上后,在将入射光子转换为电流方面表现出显着的改进,从而提高了太阳能电池的效率。这项研究突出了这些化合物在光伏技术进步中的潜力 美国化学学会杂志,桑勋·金等人,2006。
发酵工艺
丁醇是涉及梭菌属物种的发酵过程的产物,其作为生物燃料和工业溶剂的潜力已被广泛研究。该研究深入探讨了丁醇的生物技术生产,强调了代谢工程在提高发酵产率中的战略重要性。这强调了了解梭菌属的代谢途径和基因操作对于有效生产丁醇的相关性 生物技术与生物工程,S. Lee 等人,2008。
合成方法
对与“3-(2-氧代哌啶-1-基)丁酸”相关的化合物(如叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯)的立体选择性合成研究突出了合成化学的进步。这些方法促进了立体化学复杂分子的生产,这对新药和材料的开发至关重要 俄罗斯有机化学杂志,V. Boev 等人,2015。
安全和危害
The safety information for 3-(2-Oxopiperidin-1-yl)butanoic acid indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
属性
IUPAC Name |
3-(2-oxopiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXLWLOLXBHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)







![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)
![3-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1420035.png)



